4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride
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Overview
Description
4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride is an organic compound with a complex structure that includes a thiazole ring and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce a variety of functional groups into the molecule .
Scientific Research Applications
4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and benzonitrile-containing molecules. Examples include:
- 4-(Aminomethyl)benzonitrile hydrochloride
- 4-(2-Aminoethyl)benzonitrile hydrochloride
- 3-((4-(2-Aminoethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile hydrochloride .
Uniqueness
What sets 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride apart is its unique combination of functional groups, which can confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H12ClN3S |
---|---|
Molecular Weight |
265.76 g/mol |
IUPAC Name |
4-[2-(1-aminoethyl)-1,3-thiazol-4-yl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C12H11N3S.ClH/c1-8(14)12-15-11(7-16-12)10-4-2-9(6-13)3-5-10;/h2-5,7-8H,14H2,1H3;1H |
InChI Key |
ROWMIHVAEZEUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)N.Cl |
Origin of Product |
United States |
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